GLUT2-Selective Uptake: Differentiating Diabetogenicity from Non-Selective Alkylators
Streptozocin's diabetogenic action requires GLUT2 transporter expression. In RINm5F insulin-producing cells engineered to express GLUT2, Streptozocin toxicity was markedly enhanced relative to control cells lacking GLUT2. In contrast, four other alkylating agents (MNU, ENU, MMS, EMS) showed no GLUT2-dependent increase in toxicity, demonstrating that selective uptake—not merely alkylating capacity—defines Streptozocin's unique beta-cell specificity [1].
| Evidence Dimension | GLUT2-Dependent Cytotoxicity Enhancement |
|---|---|
| Target Compound Data | GLUT2-expressing cells showed significantly higher susceptibility to Streptozocin toxicity than control cells (MTT assay, p<0.05). |
| Comparator Or Baseline | MNU, ENU, MMS, EMS: No significant difference in toxicity between GLUT2-expressing and control cells. |
| Quantified Difference | GLUT2 expression conferred susceptibility to Streptozocin but not to the comparator alkylators; quantitative fold-change not reported but statistically significant. |
| Conditions | Bioengineered RINm5F insulin-producing cells stably transfected with rat GLUT2 cDNA; viability assessed via MTT assay. |
Why This Matters
Procurement of Streptozocin over non-selective alkylating agents is essential for research requiring beta-cell-specific toxicity or diabetes induction models; alternative alkylators will fail to replicate the GLUT2-dependent diabetogenic phenotype.
- [1] Elsner M, Guldbakke B, Tiedge M, Munday R, Lenzen S. Relative importance of transport and alkylation for pancreatic beta-cell toxicity of streptozotocin. Diabetologia. 2000;43(12):1528-1533. View Source
